molecular formula C6H9BrN2 B1380759 5-Bromo-1-propyl-1H-pyrazole CAS No. 1427021-01-9

5-Bromo-1-propyl-1H-pyrazole

Cat. No.: B1380759
CAS No.: 1427021-01-9
M. Wt: 189.05 g/mol
InChI Key: FAOFDIAXRYBWAF-UHFFFAOYSA-N
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Description

“5-Bromo-1-propyl-1H-pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A synthetic protocol that utilizes stoichiometric amounts of the reactants, an ecofriendly solvent and a cost-effective, non-toxic and biodegradable organocatalyst has been reported .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed through spectroscopic, thermal and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

5-Bromo-1-propyl-1H-pyrazole serves as a versatile intermediate in organic synthesis, enabling the creation of various chemical compounds. Notably, its utility in generating 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides through a novel synthesis route emphasizes its role in simplifying chemical processes. The method involves a selective Sandmeyer reaction, showcasing the compound's adaptability in organic synthesis (Bobko et al., 2012).

Antiproliferative Properties

Research on novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, including this compound analogs, has revealed potential antiproliferative effects against cancer cell lines. These compounds, particularly those with a bromophenyl group, have shown significant cytotoxicity against breast cancer and leukemia cells, indicating their potential in cancer therapy (Ananda et al., 2017).

Structural and Tautomerism Studies

The compound's structural properties and tautomerism have been explored, with studies on 4-bromo substituted 1H-pyrazoles providing insights into their behavior in both solid and solution states. This research aids in understanding the compound's chemical properties and potential reactivity, which is crucial for its application in various chemical syntheses (Trofimenko et al., 2007).

Kinetic and Synthetic Methodologies

The synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under phase transfer catalysis conditions, assisted by ultrasound, demonstrates the kinetic and methodological advancements in utilizing this compound derivatives. This approach highlights the efficiency and innovation in pyrazole synthesis, contributing to the broader field of chemical engineering (Wang et al., 2015).

Application in Copper-Catalyzed Reactions

The compound's use in copper-catalyzed tandem reactions to synthesize pyrazolo[1,5-c]quinazoline derivatives showcases its role in facilitating complex chemical transformations. This application underscores the compound's utility in developing novel chemical entities, potentially useful in pharmaceuticals and materials science (Guo et al., 2013).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling pyrazole derivatives . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

Properties

IUPAC Name

5-bromo-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOFDIAXRYBWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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